Ethyl (2E)-4,4-difluorobut-2-enoate
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Overview
Description
Ethyl (2E)-4,4-difluorobut-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-4,4-difluorobut-2-enoate can be synthesized through the reaction of ethyl 2-bromo-2,2-difluoroacetate with olefins using a photocatalyst such as fluorescein under mild conditions . This method involves the removal of a bromine anion and the generation of an α-ester radical, which then reacts with the olefin to form the desired ester.
Industrial Production Methods
In industrial settings, esters like this compound are often produced through the esterification of carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . This method is widely used due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (2E)-4,4-difluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals
Mechanism of Action
The mechanism of action of Ethyl (2E)-4,4-difluorobut-2-enoate involves its interaction with various molecular targets and pathways. For example, in elimination reactions, the compound can undergo a bimolecular elimination (E2) mechanism, where a base removes a proton from the substrate, leading to the formation of a double bond and the departure of a leaving group . This reaction is stereospecific and depends on the concentration of both the substrate and the base.
Comparison with Similar Compounds
Ethyl (2E)-4,4-difluorobut-2-enoate can be compared with other esters and alkenes:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
(E)-2-butene: An alkene with a similar E-configuration, but without the ester functional group.
These compounds share some similarities in their chemical structure and properties but differ in their specific functional groups and applications.
Properties
CAS No. |
1992-97-8 |
---|---|
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.12 g/mol |
IUPAC Name |
ethyl 4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C6H8F2O2/c1-2-10-6(9)4-3-5(7)8/h3-5H,2H2,1H3 |
InChI Key |
WACKTOQGRVMXIO-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(F)F |
SMILES |
CCOC(=O)C=CC(F)F |
Canonical SMILES |
CCOC(=O)C=CC(F)F |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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